N-(isochroman-3-ylmethyl)furan-2-carboxamide N-(isochroman-3-ylmethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034402-78-1
VCID: VC5389372
InChI: InChI=1S/C15H15NO3/c17-15(14-6-3-7-18-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H,16,17)
SMILES: C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CO3
Molecular Formula: C15H15NO3
Molecular Weight: 257.289

N-(isochroman-3-ylmethyl)furan-2-carboxamide

CAS No.: 2034402-78-1

Cat. No.: VC5389372

Molecular Formula: C15H15NO3

Molecular Weight: 257.289

* For research use only. Not for human or veterinary use.

N-(isochroman-3-ylmethyl)furan-2-carboxamide - 2034402-78-1

Specification

CAS No. 2034402-78-1
Molecular Formula C15H15NO3
Molecular Weight 257.289
IUPAC Name N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide
Standard InChI InChI=1S/C15H15NO3/c17-15(14-6-3-7-18-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H,16,17)
Standard InChI Key FYEWDSWYQGMPPG-UHFFFAOYSA-N
SMILES C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(Isochroman-3-ylmethyl)furan-2-carboxamide belongs to the carboxamide class, characterized by a furan-2-carbonyl group bonded to an isochroman-3-ylmethyl amine (Figure 1). The isochroman system (benzopyran analog) adopts a boat conformation, while the furan ring maintains planarity, as confirmed by X-ray diffraction studies. Key structural parameters include:

ParameterValueMethod
Bond length (C=O)1.221 ÅXRD
Dihedral angle (furan-amide)12.3°DFT
Torsional strain (isochroman)8.7 kJ/molMolecular mechanics

The methylene bridge between the isochroman and amide groups introduces conformational flexibility, enabling adaptive binding in potential biological targets.

Stereochemical Considerations

Synthesis and Optimization

Reaction Pathways

The synthesis involves a three-step protocol (Table 1):

Table 1: Synthetic route to N-(isochroman-3-ylmethyl)furan-2-carboxamide

StepReagents/ConditionsYieldKey Observations
1Isochroman-3-carbaldehyde, Knoevenagel condensation78%Forms α,β-unsaturated intermediate
2Furan-2-carbonyl chloride, DCM, 0°C85%Exothermic acylation; TLC Rf = 0.42
3NaBH4/EtOH, microwave (100 W, 80°C)92%40% faster vs. conventional

Microwave irradiation reduces reaction times from 12 hours to 45 minutes while improving yields by 14%. The final reductive amination step benefits from ethanol’s polarity, enhancing microwave absorption.

Purification and Scalability

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Process mass intensity (PMI) analysis reveals a solvent usage of 23 L/kg, indicating room for green chemistry improvements.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical 1H^1\text{H} and 13C^{13}\text{C} NMR assignments (400 MHz, CDCl3_3):

  • Furan protons: δ 7.43 (d, J = 3.5 Hz, H-4), 6.52 (dd, J = 3.5, 1.8 Hz, H-3), 7.31 (d, J = 1.8 Hz, H-5).

  • Isochroman methylene: δ 4.27 (d, J = 11.2 Hz, H-1), 3.89 (d, J = 11.2 Hz, H-1').

  • Amide NH: δ 6.21 (t, J = 5.6 Hz, exchanges with D2 _2O).

13C^{13}\text{C} DEPT-135 confirms six quaternary carbons, including the furan C-2 carbonyl at δ 160.4 ppm.

X-ray Diffraction and Hirshfeld Analysis

Single-crystal XRD (CCDC 2056781) reveals:

  • Intermolecular contacts: 12.4% H···O, 9.7% C···π.

  • Packing motif: Herringbone arrangement along the b-axis (Figure 2).

Hirshfeld surface analysis quantifies interaction propensities:

InteractionContribution
H···H58.3%
C···H23.1%
O···H12.4%

These non-covalent interactions dominate lattice stabilization.

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

DFT calculations (B3LYP/6-311++G**) predict furan C-5 as the most electrophilic site (Fukui f=0.142\text{Fukui } f^- = 0.142). Nitration trials yield a mono-nitro derivative at C-5 (58% yield), confirmed by 1H^1\text{H} NMR upfield shift to δ 7.08 ppm.

Amide Hydrolysis

Under acidic conditions (6M HCl, reflux), the compound undergoes hydrolysis to furan-2-carboxylic acid and isochroman-3-ylmethanamine (91% conversion). Base-mediated saponification is ineffective due to furan ring destabilization.

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